molecular formula C22H33FN4O2S B5280598 N-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-N-methyl-1-(1-methylpiperidin-2-yl)methanamine

N-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-N-methyl-1-(1-methylpiperidin-2-yl)methanamine

Cat. No.: B5280598
M. Wt: 436.6 g/mol
InChI Key: ZVQUFCRWKLWPND-UHFFFAOYSA-N
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Description

N-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-N-methyl-1-(1-methylpiperidin-2-yl)methanamine is a complex organic compound with a unique structure that includes a fluorophenyl group, an imidazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-N-methyl-1-(1-methylpiperidin-2-yl)methanamine typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-N-methyl-1-(1-methylpiperidin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-N-methyl-1-(1-methylpiperidin-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-N-methyl-1-(1-methylpiperidin-2-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets N-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-N-methyl-1-(1-methylpiperidin-2-yl)methanamine apart is its unique combination of functional groups, which can confer specific properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .

Properties

IUPAC Name

N-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-N-methyl-1-(1-methylpiperidin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33FN4O2S/c1-17(2)30(28,29)22-24-13-20(27(22)14-18-9-5-6-11-21(18)23)16-25(3)15-19-10-7-8-12-26(19)4/h5-6,9,11,13,17,19H,7-8,10,12,14-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQUFCRWKLWPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2F)CN(C)CC3CCCCN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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